Boc-Glu-OBzl
Overview
Description
Boc-Glu-OBzl is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It is an amino acid building block and has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
Boc-Glu-OBzl is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . The exact synthesis process is not detailed in the search results.Molecular Structure Analysis
The empirical formula of Boc-Glu-OBzl is C17H23NO6 . Its molecular weight is 337.37 . The SMILES string isCC(C)(C)OC(=O)NC@@H=O)C(=O)OCc1ccccc1
. Physical And Chemical Properties Analysis
Boc-Glu-OBzl is a white to off-white powder . It has a melting point of 95-99 °C . The storage temperature is -20°C .Scientific Research Applications
Boc-Glu-OBzl is used in the synthesis of molecularly imprinted polymeric membranes for chiral recognition and enantioselective electrodialysis, demonstrating selective adsorption capabilities (Yoshikawa, Ooi, & Izumi, 2001).
It plays a role in the crystal structure analysis of peptides, where its inclusion in peptide chains helps form parallel zipper arrangements of interacting helical peptide columns, which is crucial for understanding peptide and protein structures (Karle, Flippen-Anderson, Uma, & Balaram, 1990).
Boc-Glu-OBzl is instrumental in peptide synthesis, particularly in the creation of dipeptide derivatives and analogs, showcasing its versatility in synthetic chemistry (Zemlyakov, 2005).
It is also used in the synthesis of protected oligophosphoseryl peptides from bovine caseins, aiding in the understanding of protein phosphorylation and its implications in biology (Paquet & Johns, 2009).
The compound is a component in the synthesis of peptides for structural studies, like in the case of the C-terminal nonapeptide of alamethicin, providing insights into peptide conformations and interactions (Bosch, Jung, Schmitt, & Winter, 1985).
Boc-Glu-OBzl is relevant in the study of side reactions in solid-phase peptide synthesis, highlighting the importance of understanding and controlling synthetic processes in peptide chemistry (Hsieh, Demaine, & Gurusidaiah, 2009).
It is used in the synthesis of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for proteases and trypsin, contributing to the development of specific substrates for enzymes (Kawabata et al., 1988).
Safety And Hazards
properties
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184917 | |
Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Glu-OBzl | |
CAS RN |
30924-93-7 | |
Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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